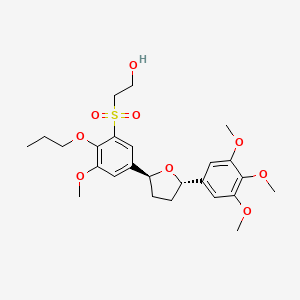

(rel)-MK 287

Description

Propriétés

Numéro CAS |

135947-75-0 |

|---|---|

Formule moléculaire |

C25H34O9S |

Poids moléculaire |

510.6 g/mol |

Nom IUPAC |

2-[3-methoxy-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol |

InChI |

InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m0/s1 |

Clé InChI |

WXIDMVGKJBAEFP-OALUTQOASA-N |

SMILES isomérique |

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |

SMILES canonique |

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |

Apparence |

Solid powder |

Autres numéros CAS |

135947-75-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran 2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran L 668,750 L 668750 L 680573 L 680574 L-668750 L-680573 L-680574 MK 287 MK 287, (2R-trans)-isomer MK 287, (trans-(+-))-isomer MK-287 |

Origine du produit |

United States |

Foundational & Exploratory

(rel)-MK 287 (Relatlimab): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(rel)-MK 287, known as relatlimab, is a first-in-class human IgG4 monoclonal antibody that targets the Lymphocyte-Activation Gene 3 (LAG-3) immune checkpoint. By blocking the inhibitory function of LAG-3, relatlimab restores the activity of exhausted T cells, leading to an enhanced anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of relatlimab, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Introduction to LAG-3 and its Role in T-Cell Exhaustion

Lymphocyte-Activation Gene 3 (LAG-3) is a transmembrane protein expressed on the surface of activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs).[1] It functions as an inhibitory immune checkpoint, playing a crucial role in downregulating T-cell activity to maintain immune homeostasis and prevent autoimmunity.[2] In the tumor microenvironment, chronic antigen exposure leads to the sustained upregulation of LAG-3 on tumor-infiltrating lymphocytes (TILs), contributing to a state of T-cell exhaustion.[3] This exhausted phenotype is characterized by a diminished capacity to proliferate, produce effector cytokines, and mount an effective anti-tumor response.[3]

LAG-3 exerts its inhibitory effects primarily through its interaction with Major Histocompatibility Complex (MHC) class II molecules expressed on antigen-presenting cells (APCs) and some tumor cells.[1][3] More recently, fibrinogen-like protein 1 (FGL1) has also been identified as a key ligand for LAG-3.[4] The engagement of LAG-3 by its ligands transmits inhibitory signals into the T cell, suppressing T-cell receptor (TCR) signaling and effector functions.[3]

Molecular Mechanism of Action of Relatlimab

Relatlimab is a high-affinity, blocking monoclonal antibody that specifically binds to human LAG-3.[3][4] By physically obstructing the interaction between LAG-3 and its ligands, MHC class II and FGL1, relatlimab effectively removes the "brake" on T-cell activation.[3][4] This blockade reinvigorates exhausted T cells, restoring their ability to proliferate and secrete effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[5] The restoration of T-cell function enhances the immune system's ability to recognize and eliminate cancer cells.[1][5]

Notably, LAG-3 and Programmed Death-1 (PD-1) are often co-expressed on exhausted T cells and act through distinct, non-redundant inhibitory pathways.[6] Preclinical and clinical data have demonstrated that the dual blockade of LAG-3 with relatlimab and PD-1 with an agent like nivolumab results in a synergistic enhancement of anti-tumor activity compared to the inhibition of either pathway alone.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of relatlimab.

Table 1: Binding Affinity and Kinetics of Relatlimab

| Parameter | Value | Cell/System | Reference |

| EC50 | 0.49 nmol/L | Immobilized hLAG-3–hFc (ELISA) | [4] |

| EC50 | 1.46 nmol/L | CHO cells expressing hLAG-3 | [4] |

| Mean EC50 | 0.11 nmol/L | Primary activated human CD4+ T cells | [4] |

| Mean EC50 | 29.11 nmol/L | Primary activated cynomolgus CD4+ T cells | [4] |

| Apparent Affinity (KD) | 0.12 nmol/L | Intact bivalent relatlimab (SPR) | [4] |

| Monovalent Affinity (KD) | 10 nmol/L | Relatlimab Fab fragment (SPR) | [4] |

Table 2: In Vitro Functional Activity of Relatlimab

| Assay | Parameter | Value | Cell/System | Reference |

| LAG-3/MHC II Blockade | IC50 | 0.67 nmol/L | Daudi B lymphoid cells | [4] |

| LAG-3/FGL1 Blockade | IC50 | 0.019 nmol/L | Recombinant proteins | [4] |

| T-cell Hybridoma Activation | IC50 | 1.05 nmol/L | 3A9-hLAG-3 T-cell hybridoma | [4] |

Table 3: Clinical Efficacy of Relatlimab in Combination with Nivolumab (RELATIVITY-047 Trial)

| Endpoint | Relatlimab + Nivolumab | Nivolumab Monotherapy | Hazard Ratio (95% CI) | P-value | Reference |

| Median Progression-Free Survival (PFS) | 10.1 months | 4.6 months | 0.75 (0.62 to 0.92) | 0.006 | [1][6] |

| 12-Month PFS Rate | 47.7% | 36.0% | N/A | N/A | [1] |

| Objective Response Rate (ORR) | 43.1% | 32.6% | N/A | N/A | [5] |

| Complete Response Rate | 16.3% | 14.2% | N/A | N/A | [5] |

Signaling Pathways and Experimental Workflows

Diagram 1: The LAG-3 Signaling Pathway

Caption: The LAG-3 inhibitory signaling pathway in exhausted T cells.

Diagram 2: Mechanism of Action of Relatlimab

Caption: Relatlimab blocks LAG-3, restoring T cell function.

Diagram 3: Experimental Workflow for In Vitro T-Cell Activation Assay

Caption: Workflow for assessing relatlimab's effect on T-cell activation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of relatlimab, based on published methodologies.[3]

T-Cell Activation and Cytokine Release Assay

Objective: To assess the ability of relatlimab to enhance T-cell activation and cytokine production in vitro.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in 96-well plates at a density of 2 x 105 cells/well in complete RPMI-1640 medium.

-

Stimulation: T-cell activation is induced using a sub-optimal concentration of Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies.

-

Treatment: Cells are treated with relatlimab, an isotype control antibody, nivolumab, or a combination of relatlimab and nivolumab at various concentrations.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, the culture supernatants are collected for cytokine analysis.

-

Cytokine Quantification (ELISA): The concentration of cytokines such as IFN-γ and IL-2 in the supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

LAG-3/MHC Class II Blocking Assay

Objective: To determine the ability of relatlimab to block the interaction between LAG-3 and MHC class II.

Methodology:

-

Cell Lines: Daudi cells, a human B-cell lymphoma line that endogenously expresses high levels of MHC class II, are used as the target cells.

-

Recombinant Protein: A recombinant human LAG-3-mFc fusion protein is used to detect binding to MHC class II.

-

Incubation with Antibody: The LAG-3-mFc fusion protein is pre-incubated with serial dilutions of relatlimab or an isotype control antibody.

-

Binding Reaction: The antibody/protein mixture is then added to the Daudi cells and incubated to allow for binding.

-

Detection: The binding of the LAG-3-mFc fusion protein to the Daudi cells is detected using a fluorescently labeled anti-mouse Fc secondary antibody.

-

Flow Cytometry Analysis: The fluorescence intensity is measured by flow cytometry. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics of relatlimab to human LAG-3.

Methodology:

-

Immobilization: Recombinant human LAG-3 is immobilized on a sensor chip.

-

Analyte Injection: Serial dilutions of relatlimab (as the analyte) are flowed over the sensor chip surface.

-

Data Acquisition: The association and dissociation of relatlimab to LAG-3 are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound (relatlimab) is a potent and specific inhibitor of the LAG-3 immune checkpoint. Its mechanism of action, centered on blocking the interaction between LAG-3 and its ligands, leads to the restoration of exhausted T-cell function and enhanced anti-tumor immunity. The synergistic effect observed with PD-1 blockade has established the combination of relatlimab and nivolumab as a significant advancement in cancer immunotherapy. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of immuno-oncology.

References

- 1. hub.uoa.gr [hub.uoa.gr]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Characterization of Relatlimab, a Human LAG-3-Blocking Antibody, Alone or in Combination with Nivolumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relatlimab and Nivolumab versus Nivolumab in Untreated Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

(rel)-MK 287: A Technical Overview of its PAF Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Platelet-Activating Factor (PAF) receptor antagonist, (rel)-MK 287. It covers its binding affinity, functional activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Core Concepts: this compound as a PAF Receptor Antagonist

This compound, also known as L-680,573, is a potent and selective antagonist of the Platelet-Activating Factor receptor (PAFR).[1][2] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[3] this compound exerts its effects by competitively binding to the PAF receptor, thereby blocking the downstream signaling cascades initiated by PAF.[1] The inhibitory actions of this tetrahydrofuran analog are stereospecific.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity as a PAF receptor antagonist.

Table 1: In Vitro Binding Affinity of this compound

| Preparation | Radioligand | Kᵢ (nM) |

| Human Platelet Membranes | [³H]C₁₈-PAF | 6.1 ± 1.5 |

| Human Polymorphonuclear Leukocyte (PMN) Membranes | [³H]C₁₈-PAF | 3.2 ± 0.7 |

| Human Lung Membranes | [³H]C₁₈-PAF | 5.49 ± 2.3 |

Data from Ukena, D. et al. (1993).[1]

Table 2: In Vitro Functional Antagonist Activity of this compound

| Assay | Cell Type | Parameter | ED₅₀ (nM) |

| PAF-induced Aggregation | Human Platelets in Plasma | Inhibition | 56 ± 38 |

| PAF-induced Aggregation | Gel-filtered Human Platelets | Inhibition | 1.5 ± 0.5 |

| PAF-induced Elastase Release | Human PMNs | Inhibition | 4.4 ± 2.6 |

Data from Ukena, D. et al. (1993).[1]

Table 3: In Vivo Efficacy of this compound

| Animal Model | PAF-Induced Effect | Route of Administration | ED₅₀ (mg/kg) |

| Mice | Lethality | Oral | 0.8 |

| Guinea Pigs | Bronchoconstriction | Intraduodenal | 0.18 |

| Guinea Pigs | Bronchoconstriction | Intravenous | 0.19 |

Data from Ukena, D. et al. (1993).[1]

Signaling Pathways

Activation of the PAF receptor, a G-protein coupled receptor (GPCR), initiates a complex network of intracellular signaling cascades.[4][5][6] this compound blocks these pathways by preventing the initial binding of PAF. The primary signaling pathways are depicted below.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the PAF receptor.

Methodology:

-

Membrane Preparation: Isolate plasma membranes from human platelets, polymorphonuclear leukocytes (PMNs), or other relevant tissues through homogenization and differential centrifugation.

-

Binding Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of [³H]PAF (e.g., 1-2 nM) and a range of concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]PAF (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.

Methodology:

-

Platelet Preparation: Obtain platelet-rich plasma (PRP) by centrifugation of fresh, anticoagulated human blood. Alternatively, prepare washed, gel-filtered platelets.

-

Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a short period (e.g., 5-15 minutes) at 37°C.

-

Aggregation Induction: Place the platelet suspension in an aggregometer cuvette and initiate aggregation by adding a predetermined concentration of PAF.

-

Monitoring: Continuously monitor and record the change in light transmission through the platelet suspension as aggregation occurs.

-

Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of this compound and determine the ED₅₀ value.

Neutrophil Elastase Release Assay

This assay assesses the inhibitory effect of this compound on PAF-stimulated elastase release from neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils (PMNs) from fresh blood using density gradient centrifugation.

-

Pre-incubation: Pre-incubate the isolated neutrophils with different concentrations of this compound.

-

Stimulation: Stimulate the neutrophils with PAF to induce degranulation and the release of elastase.

-

Enzyme Activity Measurement: After a set incubation time, pellet the cells and collect the supernatant. Measure the elastase activity in the supernatant using a specific chromogenic or fluorogenic substrate.

-

Data Analysis: Determine the ED₅₀ for the inhibition of elastase release by this compound.

Conclusion

This compound is a well-characterized, potent, and selective PAF receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PAF receptor-mediated pathologies. The competitive and stereospecific nature of its interaction with the PAF receptor makes it a valuable tool for studying the physiological and pathological roles of PAF.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. pnas.org [pnas.org]

- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

(rel)-MK 287 (Ostarine/Enobosarm): A Technical Guide to its Biological Function and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-MK 287, more commonly known as Ostarine, Enobosarm, or MK-2866, is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in a variety of conditions, including muscle wasting diseases and osteoporosis.[1][2][[“]][4][5][6] This technical guide provides an in-depth overview of the biological function, signaling pathways, and pharmacological profile of Ostarine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental protocols for its evaluation, and provides visual representations of its mechanism of action.

Core Biological Function

Ostarine is a potent and selective agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily that plays a critical role in the development and maintenance of male reproductive tissues, as well as anabolic effects in skeletal muscle and bone.[1][5][7] Unlike traditional anabolic steroids, Ostarine exhibits tissue-selective anabolic effects, meaning it preferentially stimulates anabolic activity in muscle and bone while having a reduced impact on androgenic tissues such as the prostate gland and seminal vesicles.[1][7] This tissue selectivity is a key characteristic of SARMs and represents a potential therapeutic advantage over non-selective androgens.[5][8]

The primary biological functions of Ostarine include:

-

Muscle Anabolism: Ostarine has been shown to increase lean body mass and muscle strength in both preclinical and clinical studies.[1][2][9][10][11][12] It promotes muscle cell proliferation and differentiation.[13][14]

-

Bone Health: It has demonstrated beneficial effects on bone mineral density and can stimulate bone formation, suggesting its potential in the treatment of osteoporosis.[[“]]

-

Metabolic Effects: Ostarine can influence lipid metabolism, with some studies showing a reduction in fat mass.[10]

Signaling Pathways

The biological effects of Ostarine are primarily mediated through its interaction with the androgen receptor. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The canonical signaling pathway for Ostarine involves its binding to the androgen receptor in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle protein synthesis and other anabolic processes.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects. While less characterized for Ostarine specifically, these pathways are thought to involve AR localized to the cell membrane, leading to the activation of downstream kinase cascades, such as the ERK1/2 pathway, which can also contribute to muscle cell proliferation and differentiation.[14]

Quantitative Data

Preclinical Data

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 3.8 nM | Rat Androgen Receptor | [7][15][16] |

| AR Transcriptional Activation (EC50) | <10 nM | - | [17] |

| Anabolic Activity (ED50, Levator Ani) | 0.03 mg/day | Castrated Male Rats | [15][16] |

| Androgenic Activity (ED50, Prostate) | 0.12 mg/day | Castrated Male Rats | [15][16] |

| Androgenic Activity (ED50, Seminal Vesicles) | 0.39 mg/day | Castrated Male Rats | [15][16] |

| Terminal Half-life (IV) | 6.0 hours | Rats (10 mg/kg) | [7][15] |

| Oral Bioavailability | ~100% | Rats | [1] |

Clinical Data

| Study Population | Dose | Outcome | Result | Reference |

| Healthy Elderly Men & Postmenopausal Women | 3 mg/day for 12 weeks | Change in Total Lean Body Mass | +1.3 kg (p < 0.001 vs. placebo) | [10][11] |

| Cancer Patients with Muscle Wasting | 1 mg/day for ~16 weeks | Change in Total Lean Body Mass | +1.5 kg (median, p=0.0012 vs. baseline) | [9][12] |

| Cancer Patients with Muscle Wasting | 3 mg/day for ~16 weeks | Change in Total Lean Body Mass | +1.0 kg (median, p=0.046 vs. baseline) | [9] |

| Older Overweight/Obese Patients on Semaglutide | 3 mg & 6 mg/day for 16 weeks | Preservation of Total Lean Body Mass | Statistically significant benefit vs. placebo | [18] |

Experimental Protocols

Androgen Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of Ostarine for the androgen receptor.

Workflow Diagram:

Methodology:

-

Preparation of Rat Cytosol: Prepare cytosol from rat prostates as a source of androgen receptors.

-

Incubation: In a multi-well plate, incubate increasing concentrations of Ostarine (e.g., 0.01-5000 nM) with the rat cytosol, a saturating concentration of the radioligand [3H]mibolerone (e.g., 1 nM), and a high concentration of triamcinolone acetonide (e.g., 1000 nM) to block binding to progesterone receptors.[15] Incubate at 4°C for 18 hours.[15]

-

Separation: Separate the bound from free radioligand using the hydroxyapatite method.[15]

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the Ostarine concentration. Use nonlinear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation Assay

This protocol describes a reporter gene assay to measure the ability of Ostarine to activate androgen receptor-mediated gene transcription.

Workflow Diagram:

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., LNCaP or co-transfect an AR-negative line like CV-1 with an AR expression vector).[7][19] Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., ARR3tk-luciferase).[19] A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.[19]

-

Treatment: After transfection, treat the cells with various concentrations of Ostarine.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.[19]

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity or total protein concentration to control for variations in transfection efficiency and cell number.[19]

-

Data Analysis: Plot the normalized luciferase activity against the logarithm of the Ostarine concentration and fit the data to a dose-response curve to determine the EC50 value.

Hershberger Bioassay in Rats

This in vivo assay evaluates the androgenic and anabolic activity of a compound by measuring the weight changes of androgen-dependent tissues in castrated male rats.

Workflow Diagram:

Methodology:

-

Animal Model: Use castrated peripubertal male rats.[20][21][22] Allow for a recovery period of at least seven days after castration.[21]

-

Dosing: Administer the test compound (Ostarine) daily for 10 consecutive days via oral gavage or subcutaneous injection.[20] Include a vehicle control group and a positive control group (e.g., testosterone propionate).

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and perform a necropsy.[20][22] Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, paired Cowper's glands, and the glans penis.[20][21][22]

-

Data Analysis: Statistically compare the weights of the tissues from the Ostarine-treated groups to the vehicle control group. A significant increase in tissue weight indicates androgenic or anabolic activity.

In Vitro Myogenic Differentiation Assay

This protocol details an in vitro assay to assess the effect of Ostarine on the differentiation of muscle precursor cells.

Methodology:

-

Cell Culture: Culture C2C12 or L6 myoblasts in a growth medium.

-

Induction of Differentiation: To induce differentiation, switch the growth medium to a differentiation medium (e.g., DMEM with 2% horse serum).

-

Treatment: Treat the cells with various concentrations of Ostarine during the differentiation process.

-

Assessment of Differentiation:

-

Morphological Analysis: Observe the formation of myotubes using microscopy.

-

Western Blot Analysis: After several days of differentiation, lyse the cells and perform Western blot analysis to measure the expression of myogenic marker proteins such as Myogenin and Myosin Heavy Chain (MyH).[23][24][25]

-

Gene Expression Analysis: Use qPCR to measure the mRNA levels of myogenic genes like MyoD, Myogenin, and MyH.[24]

-

-

Data Analysis: Quantify the expression of myogenic markers and compare the levels in Ostarine-treated cells to untreated controls.

Conclusion

This compound, or Ostarine, is a well-characterized selective androgen receptor modulator with demonstrated anabolic effects on muscle and bone. Its biological activity is primarily mediated through the androgen receptor, leading to the modulation of gene expression and activation of signaling cascades that promote tissue growth. The preclinical and clinical data summarized in this guide highlight its potential as a therapeutic agent for muscle wasting and other related conditions. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of Ostarine and other SARMs. As with any investigational compound, further research is necessary to fully elucidate its long-term safety and efficacy profile.

References

- 1. Enobosarm - Wikipedia [en.wikipedia.org]

- 2. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. maxmusclelabs.com [maxmusclelabs.com]

- 6. Everything You Need to Know About Ostarine [connect.aacp.org]

- 7. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]

- 8. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. swolverine.com [swolverine.com]

- 12. elementsarms.com [elementsarms.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurodiagnostico.com [eurodiagnostico.com]

- 16. abmole.com [abmole.com]

- 17. Androgen Receptor Is a Non-canonical Inhibitor of Wild-Type and Mutant Estrogen Receptors in Hormone Receptor-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Veru Announces Positive Topline Data from Phase 2b QUALITY Clinical Study: Enobosarm Preserved Lean Mass in Patients Receiving WEGOVY® (Semaglutide) for Weight Reduction :: Veru Inc. (VERU) [ir.verupharma.com]

- 19. academic.oup.com [academic.oup.com]

- 20. oecd.org [oecd.org]

- 21. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to (rel)-MK 287: A Potent and Selective PAF Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-MK 287, also known as L-680,573, is a potent, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor. As a tetrahydrofuran analog, it demonstrates high affinity and competitive inhibition at the PAF receptor, making it a significant tool for research into PAF-mediated signaling pathways and a potential therapeutic agent for PAF-implicated inflammatory and allergic conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experimental assays and a summary of its enantioselective synthesis are presented to support further research and development.

Chemical Structure and Properties

This compound is the racemic form of the specific enantiomer MK 287, which possesses the (2S, 5S) configuration. The compound is a complex diaryltetrahydrofuran derivative.

Chemical Structure:

IUPAC Name: 2-[3-methoxy-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol[1]

Physicochemical Properties

The key physicochemical properties of MK 287 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₄O₉S | [1] |

| Molecular Weight | 510.6 g/mol | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Stereochemistry | The (2S,5S)-enantiomer is the most active. | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR). PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.

Upon binding of PAF, the PAF receptor primarily couples to Gq and Gi proteins. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, such as platelet aggregation, neutrophil activation, and smooth muscle contraction. This compound competitively blocks the binding of PAF to its receptor, thereby inhibiting these downstream signaling events and subsequent cellular responses.

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Biological Activity

This compound has been extensively characterized in vitro and in vivo, demonstrating potent and selective antagonism of the PAF receptor. The inhibitory effects are stereospecific, with the (2S,5S)-enantiomer (MK 287) being significantly more potent than its (2R,5R)-enantiomer.

In Vitro Activity

The in vitro biological activity of MK 287 has been determined through radioligand binding assays and functional assays in various human cell types.

| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| [³H]C18-PAF Binding | Human Platelet Membranes | Kᵢ | 6.1 ± 1.5 nM | |

| Human Polymorphonuclear Leukocyte (PMN) Membranes | Kᵢ | 3.2 ± 0.7 nM | ||

| Human Lung Membranes | Kᵢ | 5.49 ± 2.3 nM | ||

| [³H]MK 287 Binding | Human Platelet Membranes | Kₑ | 2.1 ± 0.6 nM | |

| Human PMN Membranes | Kₑ | 2.9 ± 1.2 nM | ||

| PAF-Induced Platelet Aggregation | Platelets in Human Plasma | ED₅₀ | 56 ± 38 nM | |

| Gel-Filtered Human Platelets | ED₅₀ | 1.5 ± 0.5 nM | ||

| PAF-Induced Elastase Release | Human PMNs | ED₅₀ | 4.4 ± 2.6 nM |

In Vivo Activity

The in vivo efficacy of MK 287 has been demonstrated in animal models of PAF-induced pathological responses.

| Animal Model | Endpoint | Route of Administration | ED₅₀ | Reference |

| Mouse | PAF-induced Lethality | Oral | 0.8 mg/kg | |

| Guinea Pig | PAF-induced Bronchoconstriction | Intraduodenal | 0.18 mg/kg | |

| PAF-induced Bronchoconstriction | Intravenous | 0.19 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize this compound.

PAF Receptor Binding Assay ([³H]C18-PAF)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor in human platelet membranes.

Caption: Workflow for a PAF Receptor Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Human platelet membranes are prepared by sonication and differential centrifugation of isolated human platelets. The final membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Assay Components:

-

Radioligand: [³H]C18-PAF at a final concentration near its Kₑ value (e.g., 1-2 nM).

-

Test Compound: this compound at varying concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Non-specific Binding Control: A high concentration of unlabeled PAF (e.g., 1 µM).

-

-

Incubation: The assay is typically performed in a 96-well plate format. 50 µL of test compound or control, 50 µL of radioligand, and 100 µL of membrane suspension are combined in each well. The plate is incubated for 60 minutes at 25°C with gentle agitation.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters trap the membranes with bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on PAF-induced aggregation of human platelets in plasma.[3][4]

Methodology:

-

Sample Preparation:

-

Whole blood is collected from healthy, drug-free donors into tubes containing 3.8% sodium citrate.

-

Platelet-Rich Plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Platelet-Poor Plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

-

Assay Procedure:

-

A sample of PRP is placed in a cuvette with a magnetic stir bar in a light transmission aggregometer, maintained at 37°C.

-

The instrument is calibrated with PRP set to 0% light transmission and PPP set to 100% light transmission.

-

This compound or its vehicle is added to the PRP and incubated for a short period (e.g., 2-5 minutes).

-

A submaximal concentration of PAF (e.g., 100 nM) is added to induce platelet aggregation.

-

-

Data Acquisition and Analysis:

-

The change in light transmission is recorded over time as platelets aggregate.

-

The maximum aggregation percentage is determined for each concentration of this compound.

-

The ED₅₀ value, the concentration of this compound that inhibits 50% of the maximal PAF-induced aggregation, is calculated by plotting the percentage of inhibition against the log concentration of the antagonist.

-

Synthesis Outline

The enantioselective synthesis of the active (2S,5S)-enantiomer of MK 287 has been reported.[3] The synthesis is a multi-step process that establishes the two chiral centers of the tetrahydrofuran ring with high stereocontrol.

Key Steps:

-

Starting Material: The synthesis commences with (-)-4,10-dioxatricyclo-[5.2.1.0²,⁶]-decene-3-ole.

-

Introduction of First Chiral Center: Asymmetry is introduced via a nucleophilic addition of a triisopropoxytitanium reagent to the lactol of the starting material.

-

Formation of Tetrahydrofuran Ring and Second Chiral Center: The second asymmetric center is installed through a highly stereocontrolled acid-assisted reduction of a hemiketal intermediate using sodium cyanoborohydride.

-

Subsequent Steps: The remainder of the synthesis involves several steps including oxidation, thermal decomposition, and hydrogenation to build the rest of the molecule, including the substituted phenylsulfonyl ethanol side chain.

This synthetic route yields the optically pure (2S,5S)-MK 287.

Conclusion

This compound is a well-characterized, potent, and selective PAF receptor antagonist. Its defined chemical structure, clear mechanism of action, and extensive biological activity data make it an invaluable pharmacological tool for investigating PAF biology. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of PAF receptor antagonism in various disease models. The established enantioselective synthesis provides a pathway for obtaining the most potent stereoisomer for advanced preclinical and clinical development.

References

- 1. echemi.com [echemi.com]

- 2. Development, synthesis, and biological evaluation of (-)-trans-(2S,5S)-2-[3-[(2-oxopropyl)sulfonyl]-4-n-propoxy-5-(3- hydroxypropoxy)-phenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, a potent orally active platelet-activating factor (PAF) antagonist and its water-soluble prodrug phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereospecificity and Enantiomers of (rel)-MK-287

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: (rel)-MK-287, a Potent and Stereospecific PAF Receptor Antagonist

(rel)-MK-287, also known by its laboratory code L-680,573 for its active enantiomer, is a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. It is a tetrahydrofuran analog that demonstrates significant stereospecificity in its biological activity. PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Consequently, PAF receptor antagonists like MK-287 have been investigated for their therapeutic potential in conditions such as asthma.

This technical guide provides a comprehensive overview of the stereochemistry of (rel)-MK-287, detailing the differential activities of its enantiomers, the experimental protocols for their synthesis and evaluation, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Enantiomeric Activity

The biological activity of (rel)-MK-287 is highly dependent on its stereochemistry. The potent enantiomer is designated as MK-287 or L-680,573, while its less active counterpart is L-680,574. The racemate, L-668,750, exhibits intermediate potency. The inhibitory effects of these compounds have been quantified across several in vitro and in vivo assays.[1]

Table 1: In Vitro PAF Receptor Binding Affinity [1]

| Compound | Tissue Source | Kᵢ (nM) |

| MK-287 (L-680,573) | Human Platelet Membranes | 6.1 ± 1.5 |

| Human PMN Membranes | 3.2 ± 0.7 | |

| Human Lung Membranes | 5.49 ± 2.3 | |

| L-680,574 | Not explicitly stated, but noted to be 20-fold less potent than MK-287. | Approx. 64 - 122 |

| Racemate (L-668,750) | Not explicitly stated, but noted to be less potent than MK-287. | - |

PMN: Polymorphonuclear leukocyte

Table 2: In Vitro Functional Antagonism [1]

| Compound | Assay | Preparation | ED₅₀ (nM) |

| MK-287 (L-680,573) | PAF-induced Platelet Aggregation | Platelets in Plasma | 56 ± 38 |

| Gel-filtered Platelets | 1.5 ± 0.5 | ||

| PAF-induced Elastase Release | Human PMNs | 4.4 ± 2.6 | |

| L-680,574 | Not explicitly stated, but noted to be 20-fold less potent than MK-287. | - | - |

Table 3: In Vivo Antagonist Activity [1]

| Compound | Assay | Animal Model | Route of Administration | ED₅₀ (mg/kg) |

| MK-287 (L-680,573) | PAF-induced Lethality | Mice | Oral | 0.8 |

| PAF-induced Bronchoconstriction | Guinea Pigs | Intraduodenal | 0.18 | |

| Intravenous | 0.19 | |||

| L-680,574 | Not explicitly stated, but noted to be 20-fold less potent than MK-287. | - | - | - |

Experimental Protocols

Enantioselective Synthesis of MK-287 ((2″S,5″S)-enantiomer)

An enantioselective synthesis of MK-287 has been developed, yielding the optically pure (2″S,5″S)-enantiomer.[1] The key steps involve the introduction of chirality through nucleophilic addition and a stereocontrolled reduction.

Synthetic Scheme Overview:

The synthesis commences with (-)-4,10-dioxatricyclo-[5.2.1.0²˒⁶]-decene-3-ole. The eight-step synthesis involves:

-

Nucleophilic Addition: Introduction of the first asymmetric center via the nucleophilic addition of a triisopropoxytitanium reagent to the lactol.

-

Oxidation.

-

Hot Decomposition.

-

Hydrogenation.

-

Stereocontrolled Reduction: Installation of the second asymmetric center through a highly stereocontrolled acid-assisted reduction of a hemiketal intermediate using sodium cyanoborohydride.

-

Subsequent functional group manipulations to yield the final product.

A detailed, step-by-step protocol would require access to the full text of the cited synthetic chemistry literature.

Resolution of (rel)-MK-287 Enantiomers

While an enantioselective synthesis exists, resolution of the racemic mixture is a common method for obtaining individual enantiomers for pharmacological testing. Standard chiral separation techniques can be employed.

General Protocol for Chiral Chromatography:

-

Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of tetrahydrofuran derivatives. Common CSPs include those based on cellulose or amylose derivatives.

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.

-

Preparative Chromatography: Once optimal conditions are identified on an analytical scale, the method is scaled up to a preparative HPLC system to isolate multi-milligram to gram quantities of each enantiomer.

-

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions is determined using the analytical chiral HPLC method.

PAF Receptor Binding Assay

This assay quantifies the affinity of the test compounds for the PAF receptor.[1]

Protocol Overview:

-

Membrane Preparation: Isolate cell membranes from a suitable source, such as human platelets, polymorphonuclear leukocytes (PMNs), or lung tissue.

-

Radioligand: Use a tritiated PAF receptor agonist, such as [³H]C₁₈-PAF, as the radioligand.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound (e.g., MK-287 or its enantiomer).

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of the test compounds to inhibit PAF-induced platelet aggregation.[1][2]

Protocol Overview:

-

Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood by centrifugation. Alternatively, gel-filtered platelets can be used.

-

Aggregation Measurement: Place the platelet suspension in an aggregometer cuvette with a stir bar at 37°C.

-

Baseline Measurement: Record the baseline light transmittance through the platelet suspension.

-

Compound Incubation: Add the test compound at various concentrations and incubate for a short period.

-

Agonist Addition: Induce platelet aggregation by adding a sub-maximal concentration of PAF.

-

Data Recording: Continuously record the change in light transmittance as the platelets aggregate.

-

Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the maximal aggregation response (ED₅₀).

PAF-Induced Neutrophil Elastase Release Assay

This assay assesses the antagonist's ability to block PAF-stimulated degranulation of neutrophils.[1]

Protocol Overview:

-

Neutrophil Isolation: Isolate human PMNs from fresh blood using density gradient centrifugation.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of the test compound.

-

Stimulation: Add PAF to stimulate the release of elastase from the azurophilic granules.

-

Enzyme Activity Measurement: After a set incubation time, pellet the cells by centrifugation and collect the supernatant. Measure the elastase activity in the supernatant using a specific chromogenic or fluorogenic substrate.

-

Data Analysis: Calculate the percentage inhibition of elastase release at each concentration of the test compound and determine the ED₅₀ value.

In Vivo PAF-Induced Bronchoconstriction Assay in Guinea Pigs

This in vivo model evaluates the efficacy of the antagonist in preventing PAF-induced airway constriction.[1]

Protocol Overview:

-

Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial ventilation. Monitor respiratory parameters, such as pulmonary inflation pressure or airway resistance.

-

Drug Administration: Administer the test compound via the desired route (e.g., intravenously or intraduodenally) at various doses.

-

PAF Challenge: After a predetermined time for drug absorption and distribution, induce bronchoconstriction by administering a bolus intravenous injection of PAF.

-

Measurement of Bronchoconstriction: Record the peak increase in pulmonary inflation pressure or airway resistance following the PAF challenge.

-

Data Analysis: Determine the dose of the test compound that produces a 50% inhibition of the PAF-induced bronchoconstrictor response (ED₅₀).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Platelet-Activating Factor (PAF) Receptor Signaling Pathway.

Caption: Experimental Workflow for Enantiomer Resolution and Evaluation.

Conclusion

(rel)-MK-287 is a compelling example of a stereospecific PAF receptor antagonist. The significant, approximately 20-fold difference in potency between its enantiomers, MK-287 (L-680,573) and L-680,574, underscores the critical importance of stereochemistry in drug design and development. The data clearly indicate that the pharmacological activity resides predominantly in the (2″S,5″S)-enantiomer. This guide provides a foundational understanding of the stereospecificity of (rel)-MK-287, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in the field of PAF receptor antagonism. Further investigation into the comparative pharmacokinetics of the individual enantiomers would provide a more complete picture of their therapeutic potential.

References

- 1. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of (rel)-MK 287: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-MK 287, also known as L-680,573, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, summarizing its binding affinity and functional inhibitory activity in key human cell types implicated in inflammatory and thrombotic processes. Detailed methodologies for the core in vitro assays are provided, alongside visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). The development of PAF-R antagonists is a promising therapeutic strategy for various inflammatory and cardiovascular diseases. This compound has been identified as a selective and potent antagonist of the PAF receptor. This guide details its in vitro characteristics.

Quantitative Pharmacology

The in vitro activity of this compound has been quantified through radioligand binding assays to determine its affinity for the PAF receptor and functional assays to measure its ability to inhibit PAF-induced cellular responses.

Table 1: Binding Affinity of this compound for the Human PAF Receptor

| Parameter | Cell/Tissue Source | Value (nM) |

| Ki | Human Platelet Membranes | 6.1 ± 1.5 |

| Ki | Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 ± 0.7 |

| Ki | Human Lung Membranes | 5.49 ± 2.3 |

| KD | Human Platelet Membranes | 2.1 ± 0.6 |

| KD | Human PMN Membranes | 2.9 ± 1.2 |

Ki was determined by competitive inhibition of [3H]C18-PAF binding. KD was determined by direct binding of [3H]MK 287.

Table 2: Functional Inhibitory Activity of this compound

| Assay | Cell Type | PAF-Induced Response | Value (nM) |

| ED50 | Human Platelets (in plasma) | Aggregation | 56 ± 38 |

| ED50 | Gel-filtered Human Platelets | Aggregation | 1.5 ± 0.5 |

| ED50 | Human PMNs | Elastase Release | 4.4 ± 2.6 |

Signaling Pathways

This compound exerts its antagonistic effect by blocking the binding of PAF to its receptor, thereby inhibiting the initiation of downstream intracellular signaling cascades.

PAF Receptor Signaling in Human Platelets

Upon binding of PAF, the PAF receptor on human platelets, which is coupled to both Gq and Gi proteins, initiates a signaling cascade leading to platelet aggregation. This compound blocks this initiation.

PAF-Induced Elastase Release in Neutrophils

In human polymorphonuclear leukocytes (PMNs), PAF stimulation leads to the degranulation and release of enzymes such as elastase, a key event in the inflammatory response. This compound inhibits this process.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

PAF Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki and KD) of a compound for the PAF receptor.

Methodology:

-

Membrane Preparation:

-

Isolate human platelets or PMNs from whole blood by differential centrifugation.

-

Lyse the cells in a hypotonic buffer containing protease inhibitors.

-

Homogenize the cell lysate and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add a constant amount of cell membrane preparation to each well.

-

For competition binding (to determine Ki), add increasing concentrations of this compound followed by a fixed concentration of [3H]PAF.

-

For saturation binding (to determine KD), add increasing concentrations of [3H]PAF.

-

To determine non-specific binding, a parallel set of wells is incubated with a high concentration of unlabeled PAF.

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For Ki determination, plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model.

-

For KD determination, plot specific binding against the concentration of [3H]PAF and fit the data to a one-site binding (hyperbola) model.

-

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect human venous blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.

-

Carefully collect the upper PRP layer.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer, which measures the change in light transmission through a platelet suspension as aggregation occurs.

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding a fixed concentration of PAF.

-

Record the change in light transmission over time.

-

-

Data Analysis:

-

The maximum aggregation is determined from the aggregation curve.

-

Plot the percentage inhibition of aggregation against the concentration of this compound.

-

Calculate the ED50 value, which is the concentration of the compound that produces 50% of the maximal inhibition.

-

Neutrophil Elastase Release Assay

This assay quantifies the inhibitory effect of a compound on PAF-stimulated elastase release from human PMNs.

Methodology:

-

Isolation of Human PMNs:

-

Isolate PMNs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Lyse any remaining red blood cells with a hypotonic solution.

-

Wash and resuspend the purified PMNs in a suitable buffer.

-

-

Elastase Release:

-

Pre-incubate the PMNs with various concentrations of this compound or vehicle.

-

Stimulate the cells with a fixed concentration of PAF to induce degranulation and elastase release.

-

Incubate for a defined period at 37°C.

-

Centrifuge the cell suspension to pellet the PMNs.

-

Collect the supernatant containing the released elastase.

-

-

Quantification of Elastase Activity:

-

Measure the elastase activity in the supernatant using a chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

-

The substrate is cleaved by elastase, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically.

-

Read the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage inhibition of elastase release for each concentration of this compound.

-

Plot the percentage inhibition against the compound concentration and determine the ED50 value.

-

Conclusion

The in vitro data for this compound demonstrate that it is a highly potent and selective antagonist of the PAF receptor. It exhibits strong binding affinity to PAF receptors in human platelets, PMNs, and lung tissue. Functionally, it effectively inhibits PAF-induced platelet aggregation and elastase release from neutrophils at nanomolar concentrations. These findings underscore the potential of this compound as a therapeutic agent for PAF-mediated disorders. The provided methodologies offer a framework for the continued investigation and characterization of this and similar compounds.

In Vivo Efficacy of (rel)-MK 287: A Technical Overview of Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of (rel)-MK 287, a potent and selective antagonist of the platelet-activating factor (PAF) receptor, as demonstrated in various animal models. This document consolidates key quantitative data, details established experimental protocols, and illustrates the underlying signaling pathway to support further research and development efforts.

Core Efficacy and Potency of MK 287

MK 287 is a tetrahydrofuran analog that acts as a competitive antagonist of the platelet-activating factor (PAF) receptor. Its inhibitory effects are stereospecific. The racemate, L-668,750, is less potent, and the enantiomer, L-680,574, is approximately 20-fold less potent than MK 287. In vivo studies have demonstrated the efficacy of MK 287 in mitigating PAF-induced pathological conditions in animal models.

Quantitative In Vivo Efficacy Data

The following table summarizes the key in vivo efficacy data for MK 287 in animal models.

| Animal Model | Pathological Induction | Endpoint | Route of Administration | ED₅₀ |

| Mouse | Platelet-Activating Factor (PAF) | Lethality | Oral | 0.8 mg/kg |

| Guinea Pig | Platelet-Activating Factor (PAF) | Bronchoconstriction | Intraduodenal | 0.18 mg/kg |

| Guinea Pig | Platelet-Activating Factor (PAF) | Bronchoconstriction | Intravenous | 0.19 mg/kg |

Mechanism of Action: PAF Receptor Antagonism

MK 287 exerts its pharmacological effects by competitively binding to the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] By blocking the binding of PAF to its receptor, MK 287 effectively inhibits the downstream signaling cascades that lead to the pathological effects observed in the animal models.

The binding of PAF to its receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.

PAF Receptor Signaling Pathway

Caption: PAF Receptor Signaling Pathway and the inhibitory action of MK 287.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are outlined below. These protocols are synthesized from established practices in the field.

PAF-Induced Lethality in Mice

This model assesses the ability of a compound to protect against the lethal effects of a high dose of platelet-activating factor, which induces a systemic shock-like state.

Experimental Workflow:

Caption: Workflow for the PAF-induced lethality model in mice.

Methodology:

-

Animal Model: Male mice (e.g., Swiss Webster strain), weighing 20-25 g, are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Drug Administration: MK 287 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses to different groups of mice. A control group receives the vehicle only.

-

PAF Challenge: Approximately 1 to 2 hours after drug administration, a lethal dose of PAF (e.g., 100 µg/kg) is injected intravenously (i.v.) via the tail vein.

-

Observation: The animals are observed for mortality for a period of at least 30 minutes post-PAF injection.

-

Data Analysis: The number of surviving animals in each treatment group is recorded, and the dose of MK 287 that protects 50% of the animals from lethality (ED₅₀) is calculated using appropriate statistical methods (e.g., probit analysis).

PAF-Induced Bronchoconstriction in Guinea Pigs

This model is used to evaluate the protective effects of a compound against airway obstruction induced by platelet-activating factor.

Experimental Workflow:

Caption: Workflow for the PAF-induced bronchoconstriction model in guinea pigs.

Methodology:

-

Animal Model: Male Hartley guinea pigs, weighing 350-450 g, are used.

-

Surgical Preparation: The animals are anesthetized (e.g., with urethane), and the trachea is cannulated for artificial ventilation. The jugular vein is cannulated for drug and PAF administration.

-

Measurement of Bronchoconstriction: Pulmonary inflation pressure is monitored as an index of bronchoconstriction.

-

Drug Administration: MK 287 is administered either intravenously (i.v.) or intraduodenally (i.d.) at various doses.

-

PAF Challenge: A submaximal dose of PAF (e.g., 0.5-1 µg/kg) is injected intravenously to induce a consistent bronchoconstrictor response.

-

Data Analysis: The increase in pulmonary inflation pressure following PAF challenge is measured. The percentage inhibition of the PAF-induced bronchoconstriction by MK 287 is calculated for each dose, and the ED₅₀ value is determined.

Conclusion

The in vivo data from animal models strongly support the potent and specific PAF receptor antagonist activity of this compound. Its efficacy in preventing PAF-induced lethality and bronchoconstriction highlights its potential therapeutic value in PAF-mediated diseases. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area.

References

(rel)-MK 287: A Technical Guide to its Binding Affinity for the Platelet-Activating Factor (PAF) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (rel)-MK 287 for the Platelet-Activating Factor (PAF) receptor. This compound is a potent and selective antagonist of the PAF receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] This document summarizes key binding affinity data, details the experimental protocols used for its determination, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound to the PAF receptor has been quantified using radioligand binding assays. The data presented below is summarized from studies on human-derived tissues and cells.

| Ligand | Preparation | Radioligand | Parameter | Value (nM) |

| This compound | Human Platelet Membranes | [3H]C18-PAF | Ki | 6.1 ± 1.5[1] |

| This compound | Human Polymorphonuclear Leukocyte (PMN) Membranes | [3H]C18-PAF | Ki | 3.2 ± 0.7[1] |

| This compound | Human Lung Membranes | [3H]C18-PAF | Ki | 5.49 ± 2.3[1] |

| [3H]MK 287 | Human Platelet Membranes | - | Kd | 2.1 ± 0.6[1] |

| [3H]MK 287 | Human PMN Membranes | - | Kd | 2.9 ± 1.2[1] |

Table 1: Binding Affinity of this compound to the Human PAF Receptor. This table summarizes the inhibition constants (Ki) and dissociation constants (Kd) of this compound for the PAF receptor in various human tissues.

Experimental Protocols

The determination of the binding affinity of this compound to the PAF receptor is primarily achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.

Protocol: Competitive Radioligand Binding Assay for this compound

1. Preparation of Cell Membranes:

-

Source: Human platelets, polymorphonuclear leukocytes (PMNs), or lung tissue are common sources for PAF receptor-rich membranes.

-

Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors to prevent receptor degradation.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in a fresh assay buffer to remove any endogenous substances that might interfere with the binding assay.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent receptor amounts in each assay tube.

2. Binding Assay:

-

Assay Components: The assay is typically performed in microcentrifuge tubes or 96-well plates and includes:

-

Cell membrane preparation: A fixed amount of membrane protein.

-

Radioligand: A fixed concentration of a radiolabeled PAF receptor agonist, such as [3H]C18-PAF. The concentration is typically chosen to be near its Kd value for the receptor to ensure adequate specific binding.

-

Unlabeled Ligand (this compound): A range of concentrations of this compound are added to compete with the radioligand for binding to the PAF receptor.

-

Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4) to maintain optimal conditions for receptor binding.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

3. Measurement and Data Analysis:

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Determination of Specific Binding:

-

Total Binding: Radioactivity measured in the absence of any unlabeled competitor.

-

Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of an unlabeled PAF receptor ligand to block all specific binding sites.

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

-

Data Analysis: The specific binding data is plotted against the logarithm of the concentration of this compound. The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculation of Ki: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflow

PAF Receptor Signaling Pathway

The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor that, upon activation by its ligand, can couple to different G proteins, primarily Gq and Gi, to initiate downstream signaling cascades.

Caption: PAF Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (rel)-MK 287

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-MK 287, also known as L-680,573, is a potent, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor.[1] As a tetrahydrofuran analog, it demonstrates high affinity and specificity for the PAF receptor, a G-protein coupled receptor implicated in a variety of inflammatory and thrombotic conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, detailed experimental methodologies for its evaluation, and a visualization of its mechanism of action. While extensive pharmacodynamic data is available, a complete pharmacokinetic profile in preclinical species or humans is not publicly documented in the reviewed literature.

Pharmacodynamics

This compound exerts its pharmacological effects by competitively inhibiting the binding of Platelet-Activating Factor (PAF) to its receptor, thereby blocking the downstream signaling cascade that leads to various physiological responses, including platelet aggregation, inflammation, and bronchoconstriction.[1]

In Vitro Activity

The in vitro potency of this compound has been characterized through radioligand binding assays and functional cellular assays. The compound exhibits high affinity for the PAF receptor in various human cell types.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Tissue/Cell Type | Value |

| Kᵢ | Human Platelet Membranes | 6.1 ± 1.5 nM |

| Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 ± 0.7 nM | |

| Human Lung Membranes | 5.49 ± 2.3 nM | |

| Kᴅ | Human Platelet Membranes | 2.1 ± 0.6 nM |

| Human PMN Membranes | 2.9 ± 1.2 nM | |

| ED₅₀ (PAF-induced Platelet Aggregation) | Platelets in Plasma | 56 ± 38 nM |

| Gel-filtered Platelets | 1.5 ± 0.5 nM | |

| ED₅₀ (PAF-induced Elastase Release) | Human PMNs | 4.4 ± 2.6 nM |

Data sourced from Hwang SB, et al. J Lipid Mediat. 1993.[1]

The inhibitory effects of this compound are stereospecific, with its enantiomer being significantly less potent.[1] Furthermore, the compound demonstrates selectivity for the PAF receptor, as it does not significantly affect the binding of other inflammatory mediators to their respective receptors.[1]

In Vivo Activity

Preclinical in vivo studies have demonstrated the efficacy of this compound in animal models of PAF-induced pathologies. The compound is orally active, a key characteristic for its potential therapeutic development.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | Route of Administration | ED₅₀ |

| Mouse | PAF-induced Lethality | Oral | 0.8 mg/kg |

| Guinea Pig | PAF-induced Bronchoconstriction | Intraduodenal | 0.18 mg/kg |

| Intravenous | 0.19 mg/kg |

Data sourced from Hwang SB, et al. J Lipid Mediat. 1993.[1]

Pharmacokinetics

A sensitive and specific gas chromatography-mass spectrometry (GC-MS) method has been developed for the determination of this compound in plasma and serum, indicating that pharmacokinetic studies have been conducted.[2] However, detailed in vivo pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F) are not available in the public domain based on the conducted search.

Experimental Protocols

The following sections describe the general methodologies employed in the key pharmacodynamic studies of this compound.

PAF Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to the PAF receptor.

Objective: To quantify the inhibition of radiolabeled PAF binding to its receptor by this compound.

Materials:

-

Cell membranes from human platelets, PMNs, or lung tissue

-

[³H]C18-PAF (radioligand)

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate cell membranes from the target tissue through differential centrifugation.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]C18-PAF and varying concentrations of this compound. Include control wells for total binding (no inhibitor) and non-specific binding (excess unlabeled PAF).

-

Filtration: After incubation to reach equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the ED₅₀ of this compound for the inhibition of platelet aggregation.

Materials:

-

Freshly drawn human blood anticoagulated with citrate